3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2-methoxyphenyl)urea
Description
3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2-methoxyphenyl)urea is a synthetic urea derivative featuring a bipyridine core and a 2-methoxyphenyl substituent. Its molecular formula is C₁₈H₁₇N₅O₂, with a molecular weight of 335.36 g/mol. The compound’s structure includes:
- Urea group (-NHCONH-): Enhances hydrogen-bonding capacity, critical for molecular recognition in biological or material applications.
- 2-Methoxyphenyl group: Introduces lipophilicity, which may improve membrane permeability in pharmacological contexts.
Structural characterization of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement and structure solution .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-18-5-3-2-4-16(18)23-19(24)22-13-14-6-11-21-17(12-14)15-7-9-20-10-8-15/h2-12H,13H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALSGJCUWNYZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with a bipyridine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would need to be optimized for yield, purity, and cost-effectiveness. This might include the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bipyridine and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield bipyridine N-oxide derivatives, while reduction could lead to the formation of amine derivatives. Substitution reactions can produce a wide range of new compounds with different functional groups .
Scientific Research Applications
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. The methoxyphenyl group can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Candesartan Cilexetil Related Compound D RS
Molecular Formula : C₃₃H₃₄N₆O₆ (MW: 610.67 g/mol)
Key Features :
- Benzimidazole core : Facilitates π-π stacking interactions.
- Tetrazole group : Acts as a carboxylic acid bioisostere, enhancing metabolic stability.
- Ester linkages : Increase hydrophobicity compared to urea.
Comparison :
- The bipyridine moiety in the target compound provides metal-chelating versatility absent in Candesartan’s benzimidazole-tetrazole system.
- The lower molecular weight (335 vs. 610 g/mol) suggests better bioavailability for the target compound.
1-(2-Methoxycarbonylethyl)-4-(phenylpropionylamino)-piperidine-4-carboxylic Acid Methyl Ester
Molecular Formula: Not explicitly stated, but structural motifs include :
- Piperidine ring : Confers basicity and conformational flexibility.
- Ester and carboxylic acid groups : Reduce polarity compared to urea.
Comparison :
- The bipyridine core may enable unique metal-binding applications, unlike the piperidine-based structure.
(±)-3-Methoxy-N-methylmorphinan
Molecular Formula: Not provided, but features :
- Morphinan core : Complex polycyclic structure with opioid receptor affinity.
- Methoxy substituent : Similar to the target compound’s 2-methoxyphenyl group.
Comparison :
- The target compound’s methoxy group is attached to a phenyl ring, whereas (±)-3-methoxy-N-methylmorphinan incorporates methoxy into a morphinan scaffold. This difference alters lipophilicity and receptor interaction profiles.
- The urea linkage in the target compound contrasts with morphinan’s tertiary amine, affecting pharmacokinetics.
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₇N₅O₂ | 335.36 | Urea, bipyridine, 2-methoxyphenyl | Catalysis, enzyme inhibition |
| Candesartan Cilexetil Related Compound D RS | C₃₃H₃₄N₆O₆ | 610.67 | Benzimidazole, tetrazole, esters | Pharmaceuticals |
| 1-(2-Methoxycarbonylethyl)-... Ester | Not provided | Not provided | Piperidine, esters, carboxylic acid | Drug delivery, flexible scaffolds |
| (±)-3-Methoxy-N-methylmorphinan | Not provided | Not provided | Morphinan, methoxy | Opioid receptor modulation |
Research Implications and Gaps
- Target Compound : The bipyridine-urea hybrid structure warrants exploration in metallodrug design or as a kinase inhibitor. However, empirical data on its biological activity or material properties are lacking in the provided evidence.
- Structural Insights : SHELX-based crystallography (as referenced in ) could resolve its 3D conformation, aiding in structure-activity relationship studies .
- Comparative Limitations : While functional group analysis provides initial insights, direct pharmacological or physicochemical comparisons require experimental validation.
Biological Activity
The compound 3-({[2,4'-bipyridine]-4-yl}methyl)-1-(2-methoxyphenyl)urea (CAS Number: 2319636-32-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 334.4 g/mol. The structure features a bipyridine moiety connected via a urea linkage to a methoxyphenyl group. This unique configuration is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 2319636-32-1 |
| Molecular Formula | C₁₉H₁₈N₄O₂ |
| Molecular Weight | 334.4 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Anticancer Activity
Research indicates that compounds containing bipyridine and urea moieties exhibit significant anticancer properties. A study conducted on related compounds demonstrated broad-spectrum antitumor activity, with GI50 values ranging from 1.7 to 28.7 μM across various cancer cell lines, including non-small cell lung cancer, leukemia, and breast cancer .
Specifically, the compound's structural features may enhance its interaction with biological targets such as enzymes involved in cell proliferation pathways. The presence of the methoxy group is hypothesized to improve solubility and bioavailability, potentially increasing therapeutic efficacy.
Antimicrobial Activity
The antimicrobial potential of similar urea derivatives has been documented extensively. For instance, compounds with bipyridine structures have shown activity against Mycobacterium tuberculosis and other pathogenic bacteria . The mechanism often involves inhibition of critical bacterial enzymes or interference with cellular processes essential for bacterial survival.
In vitro studies have indicated that derivatives of this compound can inhibit bacterial growth at concentrations as low as 5.9 µM . The structure-activity relationship (SAR) studies suggest that modifications on the bipyridine ring can significantly influence antimicrobial potency.
Case Studies
- Antitumor Efficacy : A comprehensive screening of a library of compounds revealed that derivatives similar to This compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for reducing side effects in cancer therapy.
- Antimicrobial Screening : In another study focusing on the SAR of bipyridine-based compounds, it was found that specific substitutions on the bipyridine moiety enhanced activity against Gram-positive bacteria while maintaining low toxicity profiles .
The proposed mechanisms through which This compound exerts its biological effects include:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in DNA replication or repair, leading to apoptosis in cancer cells.
- Receptor Modulation : The ability to interact with cellular receptors could modulate signaling pathways associated with growth and survival in both cancerous and microbial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
